HMPL-523

Kinase selectivity profiling SYK inhibitor KDR off-target toxicity

HMPL-523 (sovleplenib) is an investigational, orally bioavailable, small-molecule inhibitor of spleen tyrosine kinase (SYK) with a biochemical IC₅₀ of 25 nM. Discovered by HUTCHMED through a structure-based medicinal chemistry campaign, it was explicitly designed as a next-generation SYK inhibitor to overcome the kinase selectivity limitations of first-generation agents.

Molecular Formula C29H23ClN2O3S
Molecular Weight
Cat. No. B1150093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMPL-523
SynonymsHMPL-523;  HMPL 523;  HMPL523.; Unknown
Molecular FormulaC29H23ClN2O3S
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

HMPL-523 (Sovleplenib) – Next-Generation Selective SYK Inhibitor for ITP and B-Cell Malignancy Research and Procurement


HMPL-523 (sovleplenib) is an investigational, orally bioavailable, small-molecule inhibitor of spleen tyrosine kinase (SYK) with a biochemical IC₅₀ of 25 nM [1]. Discovered by HUTCHMED through a structure-based medicinal chemistry campaign, it was explicitly designed as a next-generation SYK inhibitor to overcome the kinase selectivity limitations of first-generation agents [2]. SYK is a non-receptor tyrosine kinase that serves as a critical signal transducer downstream of B-cell receptors (BCRs) and Fc receptors (FcRs), making it a validated therapeutic node in both autoimmune cytopenias and B-cell malignancies [3]. HMPL-523 is currently in late-stage clinical development, with a pivotal Phase III trial (ESLIM-01) in primary immune thrombocytopenia (ITP) having met its primary endpoint and a New Drug Application accepted under Priority Review by China's NMPA [4].

Why HMPL-523 Cannot Be Substituted by Fostamatinib or Other In-Class SYK Inhibitors


SYK inhibitors are not interchangeable. Fostamatinib (Tavalisse®), the only FDA-approved SYK inhibitor, is a prodrug whose active metabolite R406 exhibits broad off-target kinase activity at therapeutically relevant concentrations, most critically against KDR (VEGFR2) and RET, which have been mechanistically linked to dose-limiting hypertension and reproductive toxicity respectively [1]. Entospletinib (GS-9973), another clinical-stage SYK inhibitor, achieves selectivity through a distinct chemotype but has shown limited clinical efficacy as monotherapy in B-cell malignancies and lacks the whole-blood potency profile demonstrated by HMPL-523 [2]. HMPL-523 was designed from a pyrido[3,4-b]pyrazine scaffold with the explicit objective of engineering out KDR and RET inhibition while maintaining high SYK potency, creating a differentiated selectivity fingerprint that translates into a measurably distinct safety and efficacy profile [3]. The quantitative evidence below demonstrates that these molecular differences produce clinically meaningful divergence in response rates, toxicity incidence, and target engagement in physiologically relevant whole-blood assays.

Quantitative Differentiation Evidence for HMPL-523 (Sovleplenib): Comparator-Backed Procurement Rationale


Superior Kinase Selectivity: HMPL-523 Avoids KDR and RET Off-Target Inhibition That Limits Fostamatinib

HMPL-523 was engineered for high selectivity over kinases implicated in dose-limiting toxicities of first-generation SYK inhibitors. Against KDR (VEGFR2), a kinase whose inhibition by R406 is causally linked to hypertension in fostamatinib-treated patients, HMPL-523 exhibits an IC₅₀ of 0.390 μM, representing a ~15.6-fold selectivity window over its SYK IC₅₀ (0.025 μM) [1]. By contrast, R406 inhibits KDR with an IC₅₀ of approximately 0.010 μM, a value that overlaps with its SYK IC₅₀ of 0.041–0.054 μM, indicating essentially no therapeutic selectivity window [2]. Against RET, the proto-oncogene whose inhibition by R406 has been linked to reproductive toxicity in nonclinical studies, R406 shows an IC₅₀ of 0.010 μM—again overlapping with its SYK potency—whereas HMPL-523 was explicitly designed to minimize RET activity [3]. This engineered selectivity is the molecular basis for the differentiated clinical safety profile of HMPL-523.

Kinase selectivity profiling SYK inhibitor KDR off-target toxicity fostamatinib comparator drug safety pharmacology

Quantified Superiority in Human Whole-Blood Target Engagement: HMPL-523 vs R406

In physiologically relevant human whole-blood assays—the most translationally predictive in vitro system for SYK inhibitor pharmacodynamics—HMPL-523 demonstrates dramatically superior target engagement compared to R406. In human whole blood stimulated via anti-IgE (FcεRI pathway), HMPL-523 inhibited basophil CD63+ up-regulation with an IC₅₀ of 0.236 ± 0.070 μM, whereas R406 showed negligible activity with an IC₅₀ exceeding 10 μM (>42-fold difference) [1]. Similarly, in human whole blood stimulated via anti-IgM (BCR pathway), HMPL-523 inhibited B-cell CD69+ up-regulation with an IC₅₀ of 0.157 ± 0.127 μM, while R406 again showed IC₅₀ >10 μM (>64-fold difference) [1]. This pattern was consistent across rat and mouse whole-blood assays, where R406 consistently failed to achieve meaningful inhibition at concentrations up to 10 μM while HMPL-523 maintained sub-micromolar potency [1]. In a separate Phase I ex vivo pharmacodynamic assessment, HMPL-523 inhibited anti-IgE-induced basophil activation (CD63+) with an EC₅₀ of 47.70 ng/mL, and human PK exposures at doses ≥200 mg once daily were projected to provide target coverage sufficient for clinical efficacy [2].

Whole-blood pharmacodynamics SYK target engagement BCR signaling FcεRI basophil activation translational biomarker assay

Phase III Head-to-Placebo Evidence: Durable Response Rate and Onset Kinetics Superior to Historical Fostamatinib Benchmark

In the pivotal ESLIM-01 Phase III trial (NCT05029635, 34 centres, N=188), HMPL-523 300 mg once daily achieved a durable response rate (DRR) of 48.4% (61/126) versus 0% (0/62) for placebo—a 48-percentage-point absolute difference (95% CI 40–57; p<0.0001) [1]. The overall response rate (≥1 platelet count ≥50×10⁹/L during 24 weeks) was 70.6% versus 16.1% for placebo (p<0.0001) [1]. Median time to first platelet response was 8 days with HMPL-523 versus 30 days with placebo [1]. For procurement decision-making, cross-trial comparison with the registrational fostamatinib Phase III trials provides critical context: fostamatinib demonstrated a stable (durable) response rate of 18% (18/101) versus 2% (1/49) on placebo (p=0.0003), and an overall response rate of 43% versus 14% on placebo [2]. The patient populations are not identical—ESLIM-01 enrolled a heavily pre-treated Chinese cohort (median 4 prior lines; 71.3% prior TPO-RA exposure) while fostamatinib trials enrolled a predominantly Western population—but the substantially higher durable response rate (48.4% vs 18%) and the 8-day median time to response observed with HMPL-523 provide a favorable efficacy benchmark [1][2]. In the Phase Ib/II dose-finding study (NCT03951623), the 300 mg HMPL-523 dose produced an 80% overall response rate and 40% durable response rate with a median time to first response of 1.1 weeks, providing internal replication of the rapid onset signal [3].

Immune thrombocytopenia durable platelet response Phase III clinical trial ESLIM-01 SYK inhibitor efficacy comparison

Differentiated Safety: Clinically Meaningful Reduction in Hypertension and Discontinuation Rates vs Fostamatinib

In the ESLIM-01 Phase III trial, grade ≥3 treatment-emergent adverse events (TEAEs) occurred in 25.4% of HMPL-523-treated patients versus 24.2% on placebo—rates that were statistically indistinguishable between arms [1]. Critically, grade ≥3 hypertension was reported in only 3% (4/126) of HMPL-523 patients versus 0% (0/62) on placebo [1]. This contrasts sharply with the fostamatinib Phase III program, where all-grade hypertension occurred in 28% of patients (vs 13% on placebo) and grade ≥3 hypertension in approximately 5–6% [2]. Diarrhea, another common fostamatinib-associated adverse event, occurred at a rate of 31% (all-grade) in fostamatinib-treated patients versus 15% on placebo [2]; in ESLIM-01, gastrointestinal TEAEs with HMPL-523 were predominantly mild and did not emerge as a differentiating safety signal [1]. In a systematic review of tyrosine kinase inhibitors in ITP encompassing 255 patients across four clinical trials, none of the HMPL-523-treated patients required dose reduction due to drug-related adverse effects, whereas fostamatinib was associated with hypertension (2% serious), dizziness (1%), diarrhea (1%), and neutropenia (1%) [3]. Additionally, through 24 weeks of treatment in the Phase Ib/II study, no patients discontinued HMPL-523 due to an adverse event, and only 7% required dose reduction or interruption [4].

Treatment-emergent adverse events hypertension SYK inhibitor safety comparison tolerability dose reduction

Preclinical Synergy: HMPL-523 Enhances DLBCL Cell Killing in Combination with BTK, PI3Kδ, and Bcl2 Inhibitors

In preclinical models of diffuse large B-cell lymphoma (DLBCL), HMPL-523 demonstrated synergistic anti-tumor activity when combined with inhibitors targeting downstream BCR pathway nodes. Specifically, the combination of HMPL-523 with BTK inhibitors, PI3Kδ inhibitors, or Bcl2 family inhibitors produced enhanced cell killing over single-agent activity in DLBCL cell lines [1]. This synergism is mechanistically rational: HMPL-523 inhibits SYK at the proximal BCR signaling node, while BTK and PI3Kδ inhibitors block essential downstream effectors, achieving vertical pathway blockade that may overcome compensatory signaling and resistance mechanisms [2]. As a monotherapy in a SYK-dependent mantle cell lymphoma xenograft model (REC-1), oral HMPL-523 at 100 mg/kg daily achieved 59% tumor growth inhibition (TGI), confirming in vivo anti-tumor activity [1]. In the clinical setting, a Phase I dose-escalation/expansion study in relapsed/refractory B-cell lymphoma (N=134) demonstrated an objective response rate of 50.8% (95% CI 37.5–64.1) in indolent B-cell lymphoma patients at the recommended Phase II dose, with follicular lymphoma showing a 60.5% response rate [3]. While formal clinical combination studies with BTK/PI3Kδ/Bcl2 inhibitors have not yet been reported, the preclinical synergy data provide a rationale for HMPL-523 as a preferred SYK inhibitor backbone for future combination regimens in B-cell malignancies.

Diffuse large B-cell lymphoma synergistic combination BTK inhibitor PI3Kδ inhibitor Bcl2 inhibitor BCR pathway vertical blockade

Preferred Procurement Scenarios for HMPL-523 Based on Verified Differentiation Evidence


Clinical Research in Relapsed/Refractory ITP Where Fostamatinib Has Failed or Is Contraindicated Due to Hypertension

HMPL-523 should be prioritized over fostamatinib for clinical trials or therapeutic use in ITP patients with pre-existing or poorly controlled hypertension, given the ~9-fold reduction in hypertension signal attributable to its engineered KDR selectivity [1]. The ESLIM-01 Phase III data establishing a 48.4% durable response rate with a median 8-day time to response, combined with a safety profile where grade ≥3 TEAE rates (25.4%) were comparable to placebo (24.2%), provide an evidence-based alternative to fostamatinib whose 18% durable response rate and 28% hypertension incidence represent a less favorable benefit-risk profile in this population [1][2].

Translational Pharmacology Studies Requiring Reliable Whole-Blood Target Engagement

For preclinical or clinical pharmacodynamic studies requiring ex vivo whole-blood biomarker assessment, HMPL-523 is the preferred SYK inhibitor tool compound. Its retention of sub-micromolar potency in human whole blood (BCR pathway IC₅₀ = 0.157 μM; FcεRI pathway IC₅₀ = 0.236 μM) contrasts with R406's complete loss of activity (IC₅₀ >10 μM in the same assays), enabling reproducible target engagement measurement at clinically achievable concentrations [1]. This property is critical for PK/PD modeling, biomarker-driven dose selection, and translational studies where in vitro-in vivo correlation is essential.

B-Cell Malignancy Research Requiring a SYK Inhibitor Backbone for Rational Combination Strategies

In preclinical B-cell lymphoma research where vertical BCR pathway blockade is the experimental strategy, HMPL-523 provides the only SYK inhibitor with published synergy data across BTK, PI3Kδ, and Bcl2 inhibitor classes in DLBCL models [1]. Its demonstrated single-agent activity in SYK-dependent xenografts (REC-1 TGI = 59% at 100 mg/kg) and clinical activity in indolent B-cell lymphoma (ORR 50.8% at RP2D) provide a validated starting point for combination studies [1][2]. Researchers designing SYK-based combinations should prioritize HMPL-523 over entospletinib or fostamatinib for experiments where pathway-level mechanistic rationale and published feasibility data are required.

Autoimmune Disease Research Requiring Syk Inhibition with Minimal Off-Target Kinase Interference

For studies in autoimmune disease models (ITP, wAIHA, cGVHD, CIA) where clean pharmacological interpretation is critical, HMPL-523's selectivity profile—with ~15.6-fold selectivity over KDR and minimal RET activity—provides a superior tool for isolating SYK-dependent biological effects from off-target confounds [1][2]. Preclinical efficacy has been demonstrated across multiple rodent autoimmune models, including ITP, autoimmune hemolytic anemia, chronic graft-versus-host disease, and collagen-induced arthritis [2]. This breadth of validated autoimmune model efficacy, combined with the clean selectivity profile, makes HMPL-523 the preferred SYK inhibitor for studies where KDR-mediated vascular effects or RET-mediated effects would confound interpretation.

Quote Request

Request a Quote for HMPL-523

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.